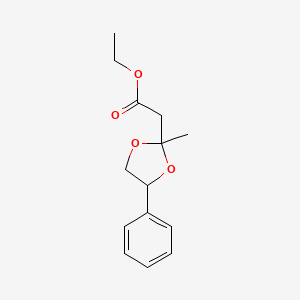
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.297 g/mol . It is a colorless liquid with a strong, fruity, apple-like odor . This compound is not found in nature and is typically synthesized for research and industrial purposes .
Métodos De Preparación
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate can be prepared through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions typically include heating the reactants under reflux to achieve the desired product .
Análisis De Reacciones Químicas
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fragrances and flavoring agents due to its fruity odor.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-1,3-dioxolane-2-propionate: This compound has a similar dioxolane ring but with different substituents on the ring.
2-Ethyl-4-phenyl-1,3-dioxolane: This compound has a similar dioxolane ring but lacks the ester group.
This compound is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties.
Propiedades
Número CAS |
58345-29-2 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C14H18O4/c1-3-16-13(15)9-14(2)17-10-12(18-14)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
Clave InChI |
YZRKSTVZZVKFSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(OCC(O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















